
Lenalidomide-5'-CO-C4-alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-5’-CO-C4-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating an alkyne functional group, which can be used for further chemical modifications and bioconjugation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-5’-CO-C4-alkyne typically involves the following steps:
Cyclization: The brominated intermediate undergoes cyclization with 3-aminopiperidine-2,6-dione to form the lenalidomide core.
Alkyne Introduction: The alkyne group is introduced through a coupling reaction with an appropriate alkyne reagent under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of Lenalidomide-5’-CO-C4-alkyne follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide-5’-CO-C4-alkyne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids under specific conditions.
Reduction: The nitro group can be reduced to an amine using mild reducing agents.
Substitution: The brominated intermediate can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Iron powder and ammonium chloride for nitro reduction.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Lenalidomide-5’-CO-C4-alkyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to study protein interactions and cellular pathways.
Medicine: Investigated for its potential to enhance the efficacy of lenalidomide in cancer therapy.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
Lenalidomide-5’-CO-C4-alkyne exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent degradation of specific protein substrates, including IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells . The alkyne group allows for further chemical modifications, enabling the study of additional molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative with enhanced potency and reduced side effects compared to thalidomide.
Photo-lenalidomide: A derivative used for target identification in chemical proteomics.
Uniqueness
Lenalidomide-5’-CO-C4-alkyne is unique due to the presence of the alkyne functional group, which allows for further chemical modifications and bioconjugation. This feature makes it a versatile tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C20H21N3O4 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]hept-6-ynamide |
InChI |
InChI=1S/C20H21N3O4/c1-2-3-4-5-6-17(24)21-14-7-8-15-13(11-14)12-23(20(15)27)16-9-10-18(25)22-19(16)26/h1,7-8,11,16H,3-6,9-10,12H2,(H,21,24)(H,22,25,26) |
InChI-Schlüssel |
LYBMHNQZANPHTC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


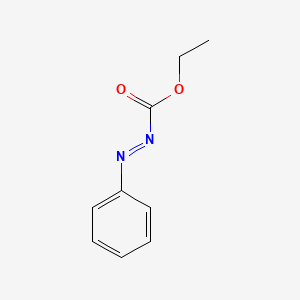
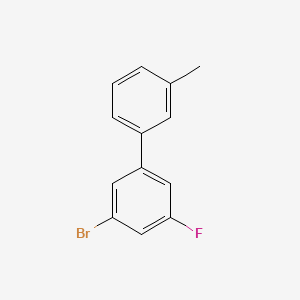
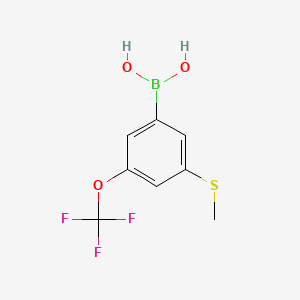

![Phosphinino[4,3-B]quinoline](/img/structure/B14760729.png)
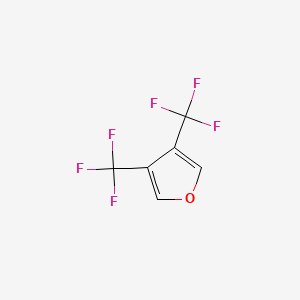

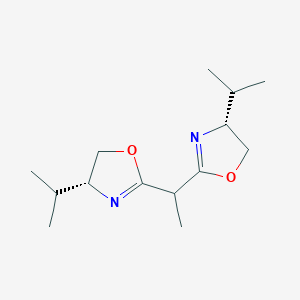
![N-[1-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14760752.png)
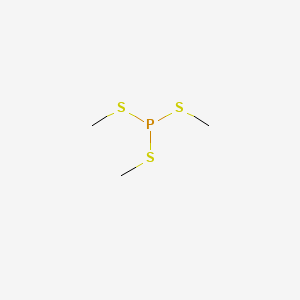
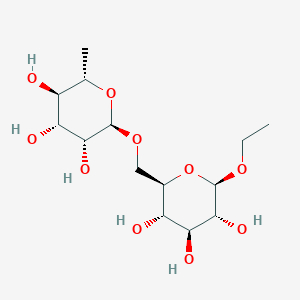
![N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B14760789.png)
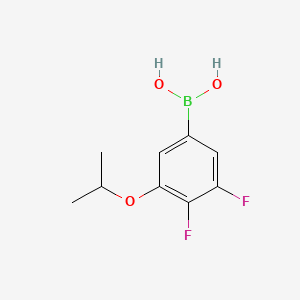
![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)
